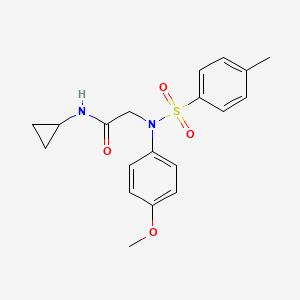

N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide

Descripción

Propiedades

IUPAC Name |

N-cyclopropyl-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-3-11-18(12-4-14)26(23,24)21(13-19(22)20-15-5-6-15)16-7-9-17(25-2)10-8-16/h3-4,7-12,15H,5-6,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAMWODPJUVPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Antibacterial Activity

Sulfonamide compounds are well-known for their antibacterial properties. N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide may exhibit similar activity by targeting bacterial enzymes such as dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. Preliminary studies could involve assessing its binding affinity to these enzymes through molecular docking techniques.

Anti-inflammatory Properties

Research indicates that sulfonamides can modulate chemokine receptor activity, particularly CXCR3, which is involved in inflammatory responses. Compounds like this compound may have therapeutic potential in treating inflammatory diseases such as asthma and rheumatoid arthritis by inhibiting these pathways .

Anticancer Potential

Emerging evidence suggests that sulfonamide derivatives can play a role in cancer treatment by affecting tumor growth and angiogenesis. This compound could be explored for its efficacy against various cancer cell lines, potentially leading to the development of new anticancer therapies .

Métodos De Preparación

La síntesis de WAY-300434 implica múltiples pasos, incluyendo el uso de reactivos específicos y condiciones de reacción. Desafortunadamente, las rutas sintéticas detalladas y los métodos de producción industrial no están fácilmente disponibles en el dominio público. Se sabe que el compuesto está disponible para su compra a proveedores científicos como Aladdin Scientific .

Análisis De Reacciones Químicas

WAY-300434 sufre diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. La información detallada sobre las reacciones y productos específicos no está fácilmente disponible.

Mecanismo De Acción

El mecanismo de acción de WAY-300434 implica su interacción con objetivos moleculares y vías específicas. Si bien la información detallada sobre su mecanismo de acción no está fácilmente disponible, se sabe que el compuesto ejerce sus efectos a través de la unión a receptores o enzimas específicos, lo que lleva a cambios en los procesos celulares y las vías de señalización .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Sulfonamide-Containing Acetamides with Anticancer Activity

highlights sulfonamide-acetamide hybrids (e.g., compounds 38–40 ) with potent anticancer activity against HCT-1, MCF-7, and other cell lines. These compounds feature quinazoline-sulfonyl cores paired with methoxyphenyl or morpholine substituents. Key comparisons:

- Bioactivity : Quinazoline derivatives in show IC₅₀ values <10 µM on multiple cell lines. The absence of a quinazoline ring in the target compound may alter selectivity, but the 4-methoxyphenyl group could compensate by enhancing membrane permeability .

Table 1: Anticancer Sulfonamide-Acetamide Analogs

Cycloalkyl vs. Aromatic Substituents

describes N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide, where the cyclohexyl group increases molecular rigidity. In contrast, the target compound’s cyclopropyl group offers greater ring strain, which could enhance binding to flat enzymatic pockets (e.g., kinase ATP sites). The fluorophenyl group in ’s compound may improve lipophilicity compared to the target’s 4-methylphenyl group, affecting pharmacokinetics .

Antimicrobial Potential of Amide Moieties

highlights N-(4-methoxyphenyl)acetamide derivatives with antimicrobial activity. The title compound in includes a sulfanyl group, whereas the target compound features a sulfonamido linkage. Sulfonamides are historically associated with antibacterial activity (e.g., sulfa drugs), suggesting the target compound could exhibit broader antimicrobial effects compared to sulfanyl analogs .

Key Research Findings and Implications

Actividad Biológica

N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide is a sulfonamide compound characterized by its unique cyclopropyl group and potential biological activity. This compound's structure suggests it may exhibit various pharmacological effects, particularly in antibacterial and anti-inflammatory domains. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 374.5 g/mol. The compound features a sulfonamide moiety linked to an acetamide structure, which may influence its biological interactions and reactivity patterns .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits potential antibacterial and anti-inflammatory activities. Its interaction with target enzymes, such as dihydropteroate synthase involved in folate biosynthesis, suggests a mechanism for its antibacterial effect . Molecular docking studies could further elucidate its binding affinity and efficacy against various biological targets.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| This compound | Cyclopropyl + Sulfonamide + Acetamide | Potential antibacterial and anti-inflammatory | Unique cyclopropyl moiety enhances stability and reactivity |

| N-Cyclopropylsulfanilamide | Cyclopropyl + Sulfanilamide | Antibacterial | Lacks acetamide group; simpler structure |

| 4-Methoxy-N-(cyclopropyl)benzenesulfonamide | Cyclopropyl + Aromatic Sulfonamide | Antimicrobial | No acetamide; focus on aromatic interactions |

| N-Arylethynylsulfonamides | Arylethynyl + Sulfonamide | Varies by substitution | Different functional groups provide distinct reactivity patterns |

This table illustrates how the unique structural features of the compound may confer distinct biological activities compared to similar compounds.

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Antibacterial Activity : The compound may inhibit bacterial growth by interfering with folate biosynthesis through inhibition of dihydropteroate synthase.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.

Case Studies and Research Findings

- Antibacterial Efficacy : In vitro studies have shown that compounds with similar sulfonamide structures exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Future studies should focus on determining the specific spectrum of activity for this compound.

- Anti-inflammatory Potential : Research into related compounds has suggested that sulfonamides can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

- Molecular Docking Studies : Preliminary molecular docking simulations indicate favorable binding interactions with target proteins, which warrant further investigation to confirm efficacy and specificity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide and its derivatives?

The synthesis typically involves multi-step reactions, including sulfonamide formation and cyclopropane ring introduction. For example, phase-transfer catalysis (PTC) is used to optimize reactions under mild conditions. In one protocol, 2-bromo-4’-methoxyacetophenone reacts with sulfonamide intermediates in the presence of PTC agents, yielding derivatives with up to 95% efficiency . Key steps include:

- Sulfonamide coupling : Reacting 4-methylbenzenesulfonyl chloride with N-(4-methoxyphenyl)acetamide.

- Cyclopropane introduction : Using cyclopropylamine under basic conditions.

Characterization relies on NMR (e.g., H, C), ESI-MS, and elemental analysis .

Q. What techniques are used for structural characterization of this compound?

- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .

- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., methoxy and cyclopropyl groups) via chemical shifts and coupling constants .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. How is the preliminary biological activity of this compound assessed?

- MTT assay : Used to evaluate anti-cancer activity against cell lines (HCT-1, MCF-7). Derivatives with quinazoline-sulfonyl groups show IC values <10 μM .

- Bactericidal/fungicidal testing : Agar diffusion assays measure inhibition zones against Staphylococcus aureus and Candida albicans. Sodium dithiocarbamate derivatives exhibit moderate activity (MIC: 25–50 μg/mL) .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying catalytic conditions?

- Phase-transfer catalysis (PTC) : Adjusting catalysts (e.g., tetrabutylammonium bromide) and solvents (chloroform vs. ethanol) improves yields from 50% to >90% .

- Temperature control : Lower reaction temperatures (22°C) reduce side products during dithiocarbamate formation .

- Microwave-assisted synthesis : Reduces reaction time for sulfonamide coupling by 70% compared to conventional heating .

Q. How are contradictions in structural data resolved across analytical techniques?

Discrepancies between X-ray and NMR data often arise from dynamic conformational changes. For example:

- X-ray : Shows planar sulfonamide geometry due to crystal packing .

- Solution-state NMR : Reveals rotational flexibility around the sulfonamide S–N bond, causing split signals .

Combined DFT calculations and variable-temperature NMR can reconcile these differences .

Q. How does sulfonamide substitution impact biological activity across cancer cell lines?

Modifying the sulfonamide moiety alters potency and selectivity:

| Derivative | Substituent | IC (μM) | Cell Line Specificity |

|---|---|---|---|

| 38 | 4-Pyrrolidinylquinazoline | 2.1 | HCT-1, PC-3 |

| 39 | 4-Piperidinylquinazoline | 3.8 | MCF-7, SF268 |

| 40 | 4-Morpholinylquinazoline | 1.9 | HT-15, PC-3 |

Quinazoline derivatives enhance DNA intercalation, while bulky groups (piperidine) reduce membrane permeability .

Q. What methodological considerations apply when comparing bactericidal vs. fungicidal efficacy?

- Bioassay design : Adjust inoculum density (10 CFU/mL for bacteria vs. 10 spores/mL for fungi) .

- Structure-activity relationship (SAR) : Thioanhydrides with 4-nitrobenzoate substituents show 3-fold higher fungicidal activity due to electrophilic reactivity .

- Resistance profiling : Monitor efflux pump expression (e.g., ABC transporters) in fungal strains to identify susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.